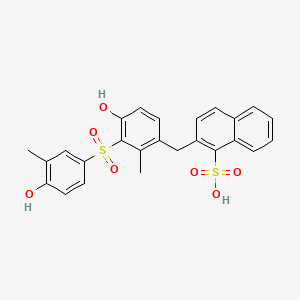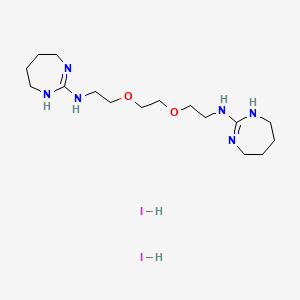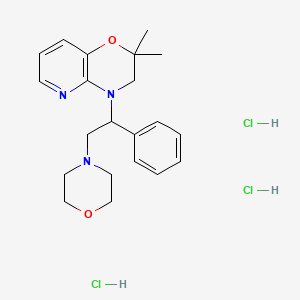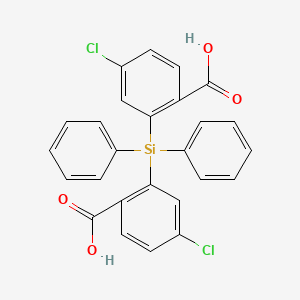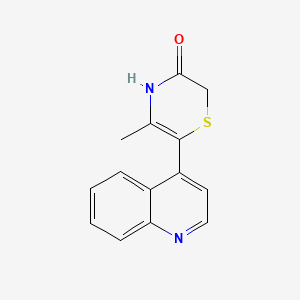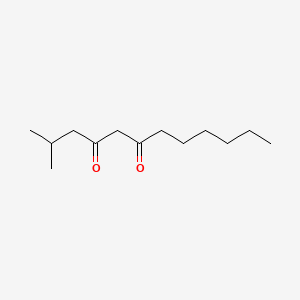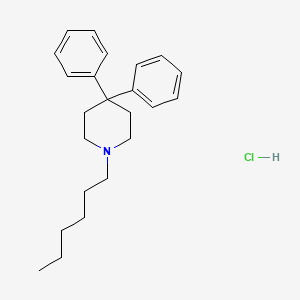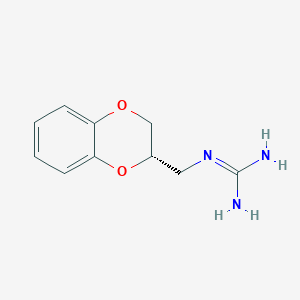
3H-Pyrano(2,3-c)acridinium, 7-(acetyloxy)-6-methoxy-3,3,12-trimethyl-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrano(2,3-c)acridinium, 7-(acetyloxy)-6-methoxy-3,3,12-trimethyl-, perchlorate: is a complex organic compound that belongs to the class of pyranoacridinium derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The perchlorate salt form of this compound enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrano(2,3-c)acridinium, 7-(acetyloxy)-6-methoxy-3,3,12-trimethyl-, perchlorate typically involves a multi-step process:
Formation of the Acridinium Core: The acridinium core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzaldehyde and a suitable ketone under acidic conditions.
Introduction of the Pyrano Ring: The pyrano ring is introduced via a condensation reaction with a suitable aldehyde or ketone, followed by cyclization.
Functional Group Modifications: The acetyloxy and methoxy groups are introduced through esterification and methylation reactions, respectively.
Formation of the Perchlorate Salt: The final step involves the conversion of the compound into its perchlorate salt form by reacting it with perchloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetyloxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the acridinium core, potentially converting it to a dihydroacridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of dihydroacridine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound has shown potential as a fluorescent probe due to its ability to emit light upon excitation. This makes it useful in imaging and diagnostic applications.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their potential as anticancer agents. The presence of the acridinium core is known to intercalate with DNA, disrupting cellular processes in cancer cells.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific optical and electronic properties. Its stability and solubility make it suitable for incorporation into various polymer matrices.
Mechanism of Action
The mechanism of action of 3H-Pyrano(2,3-c)acridinium, 7-(acetyloxy)-6-methoxy-3,3,12-trimethyl-, perchlorate involves its interaction with biological macromolecules such as DNA and proteins. The acridinium core can intercalate with DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can generate reactive oxygen species upon light activation, further contributing to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 3H-Pyrano(2,3-c)acridinium, 7-hydroxy-6-methoxy-3,3,12-trimethyl-, perchlorate
- 3H-Pyrano(2,3-c)acridinium, 7-(methoxy)-6-methoxy-3,3,12-trimethyl-, perchlorate
- 3H-Pyrano(2,3-c)acridinium, 7-(ethoxy)-6-methoxy-3,3,12-trimethyl-, perchlorate
Uniqueness
The uniqueness of 3H-Pyrano(2,3-c)acridinium, 7-(acetyloxy)-6-methoxy-3,3,12-trimethyl-, perchlorate lies in its specific functional groups, which confer distinct chemical and biological properties. The acetyloxy group enhances its reactivity and potential for further derivatization, while the methoxy group contributes to its stability and solubility. These features make it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
58494-21-6 |
|---|---|
Molecular Formula |
C22H22ClNO8 |
Molecular Weight |
463.9 g/mol |
IUPAC Name |
(6-methoxy-3,3,12-trimethylpyrano[2,3-c]acridin-12-ium-7-yl) acetate;perchlorate |
InChI |
InChI=1S/C22H22NO4.ClHO4/c1-13(24)26-21-14-8-6-7-9-16(14)23(4)20-15-10-11-22(2,3)27-17(15)12-18(25-5)19(20)21;2-1(3,4)5/h6-12H,1-5H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
HPVKFLSDXNORHH-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OC1=C2C(=CC3=C(C2=[N+](C4=CC=CC=C41)C)C=CC(O3)(C)C)OC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


